N-(1H-indol-5-ylmethyl)cyclopropanamine - 1079-85-2

N-(1H-indol-5-ylmethyl)cyclopropanamine

Catalog Number: EVT-3216898
CAS Number: 1079-85-2
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive amination: This approach could involve reacting 1H-indole-5-carbaldehyde with cyclopropanamine in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride [].
  • Alkylation: Reacting cyclopropylamine with a suitable 1H-indol-5-ylmethyl derivative containing a leaving group (e.g., halide, tosylate) could yield the desired compound [].
Applications
  • Medicinal Chemistry: Similar indole derivatives exhibit diverse biological activities [, , , , , , , ]. Exploring the biological activity of this compound, such as its potential as an anti-cancer, anti-microbial, or anti-inflammatory agent, could be promising.
  • Materials Science: The indole moiety's electron-rich nature and the cyclopropyl group's conformational rigidity make this compound potentially valuable for developing new materials with unique optical or electronic properties [].

4-[3-(trans-3-Dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93)

Compound Description:

4991W93 is a partial agonist of 5-HT1B/1D receptors with low intrinsic activity. It also displays notable activity against 5-HT1F receptors while demonstrating selectivity over other 5-HT receptor subtypes. Notably, this compound exhibits potent inhibitory effects on electrically induced plasma extravasation, suggesting potential therapeutic utility in migraine management. []

Relevance:

Both 4991W93 and the target compound, N-(1H-indol-5-ylmethyl)cyclopropanamine, share a common structural motif: the 1H-indol-5-ylmethyl group. This shared element suggests potential similarities in their binding properties and biological activities. Furthermore, both compounds incorporate cyclic amine substituents, albeit with different ring sizes and substitution patterns (dimethylaminocyclobutyl in 4991W93 and cyclopropanamine in the target compound). These structural parallels might contribute to overlapping pharmacological profiles, particularly within the realm of serotonin receptor modulation. []

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

(2,3-Dihydro-1H-indol-5-ylmethyl)amine serves as a versatile synthetic intermediate in the production of various disubstituted 1-(indolin-5-yl)methanamines. These derivatives are of interest due to their potential pharmacological applications. []

This compound shares a significant structural resemblance to N-(1H-indol-5-ylmethyl)cyclopropanamine. Both compounds feature a (1H-indol-5-ylmethyl)amine core structure, differing only in the saturation state of the indole ring. The structural similarity underscores a potential shared chemical reactivity and possibly related biological activities between the two compounds. []

{3-(2-Dimethylaminoethyl)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide

This compound is a significant impurity identified in Sumatriptan, a drug commonly used to treat migraine headaches. []

While structurally more complex, this impurity retains the core 1H-indol-5-ylmethyl moiety found in N-(1H-indol-5-ylmethyl)cyclopropanamine. Furthermore, both compounds incorporate dimethylaminoethyl substituents, although the impurity has two such groups attached to the indole rings. This structural resemblance suggests a possible synthetic connection and potential for overlapping biological activity, particularly regarding migraine treatment. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description:

2N1HIA is a compound that has been shown to inhibit RANKL-induced osteoclast differentiation, a process crucial for bone resorption. It does so by significantly decreasing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without exhibiting cytotoxicity. []

Relevance:

Both 2N1HIA and N-(1H-indol-5-ylmethyl)cyclopropanamine share the fundamental 1H-Indol-5-yl group, indicating a potential for similar chemical properties. Despite differences in their overall structures and specific mechanisms of action, this shared moiety could contribute to shared binding interactions with biological targets. []

N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

Compound Description:

N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B) with a competitive mode of inhibition. Its remarkable MAO-B inhibitory activity, coupled with its selectivity profile, designates it as a promising lead compound for further development, particularly in the context of neurodegenerative disorders such as Parkinson's disease. []

Relevance:

Similar to the target compound, N-(1H-indol-5-ylmethyl)cyclopropanamine, this compound features a 1H-indol-5-yl group as a central structural element. While the target compound bears a cyclopropanamine substituent, this compound incorporates a pyrazine-2-carboxamide moiety. Despite these structural variations, the shared indole core structure suggests a possible connection in their chemical properties and potential biological activities. []

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides

A series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides were synthesized as potential procaspase-3 activators. These compounds were designed by combining structural features from PAC-1, a known procaspase-3 activator, and oncrasin-1, an anticancer agent. []

The synthesized acetohydrazides, like N-(1H-indol-5-ylmethyl)cyclopropanamine, contain the 1H-indol-yl group, although they are substituted at the 3-position of the indole ring rather than the 5-position. This structural difference, while notable, suggests these compounds could share some physicochemical properties with the target compound due to the presence of the indole moiety. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

This novel compound was synthesized in a 40% yield via the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h). []

N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine and its Analogues

This series of compounds were investigated for their agonist activity on D2 and D3 dopamine receptors as potential therapeutics for Parkinson's disease. Notable derivatives include:* (-)-21a: A highly potent D2/D3 agonist with potential for treating Parkinson's disease and exhibiting neuroprotective properties.* (-)-34: A partial agonist of D2 and D3 receptors, suggesting potential therapeutic use in Parkinson's disease. []

These compounds and N-(1H-indol-5-ylmethyl)cyclopropanamine share a 1H-indol-5-yl group, highlighting a common structural element potentially influencing their binding affinities and activities toward biological targets. Although they target different receptor systems (dopamine receptors vs. unspecified targets for the target compound), the shared indole moiety underscores the importance of this chemical group in pharmaceutical research. []

N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines

Compound Description:

These compounds, particularly the (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates and their monofluorinated analogs, exhibit potent and selective inhibition of the linoleate oxygenase activity of rabbit and human ALOX15. []

Relevance:

This class of compounds, similar to N-(1H-indol-5-ylmethyl)cyclopropanamine, features the 1H-indol-yl group as a key structural component. The presence of this shared moiety suggests a possible link in their chemical behavior and potential for interactions with biological systems. []

Derivatives of N-(1H-indol-5-yl)naphthalene-1-sulfonamide

Compound Description:

This group of compounds was explored for their potential as serotonin receptor antagonists, specifically targeting the 5-HT6 receptor subtype. They are proposed for the treatment of disorders of the central nervous system. []

Relevance:

These derivatives and N-(1H-indol-5-ylmethyl)cyclopropanamine share the 1H-indol-5-yl pharmacophore, indicating a possible commonality in their binding interactions with biological targets. While they target different serotonin receptors (5-HT6 vs. unspecified targets for the target compound), their shared structural motif highlights the significance of the indole group in medicinal chemistry. []

5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole

Compound Description:

This compound was synthesized as a potential ligand for the development of metal-organic frameworks (MOFs) due to the presence of two indole moieties, each offering potential coordination modes. Weak F⋯H interactions were observed in the crystal structure. []

Relevance:

This compound shares the 1H-indol-ylmethyl group with N-(1H-indol-5-ylmethyl)cyclopropanamine. Although the target compound has a cyclopropanamine substituent, this compound incorporates another indole ring at the 3-position of the first indole. The shared 1H-indol-ylmethyl group suggests that both compounds could exhibit similar chemical properties and might share a common synthetic route. []

[(1R),2S]-2-aminopropionic acid 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-1-methylethyl ester (Compound I)

Compound Description:

Compound I is recognized for its existence in a specific crystalline form, designated as Form N-1. This form is of particular interest due to its potential applications in pharmaceutical compositions and oral dosage forms, specifically for treating cancer and other proliferative disorders. []

Relevance:

This compound shares the 1H-indol-5-yl group with N-(1H-indol-5-ylmethyl)cyclopropanamine. While the target compound has a cyclopropanamine substituent, this compound features a more complex structure, incorporating a pyrrolo[2,1-f][1,2,4]triazine moiety. This shared 1H-indol-5-yl group suggests a potential connection in their chemical synthesis and possible biological activities. []

α-{3-[2-(Dimethylammonio)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide succinate (Sumatriptan succinate)

Compound Description:

Sumatriptan succinate is a well-established agonist of the 5-hydroxytryptamine receptor, commonly used for the treatment of migraine. It consists of sumatriptan cations and succinate anions. Structurally, it features a planar ten-membered indole ring system. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

These are novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one designed for their potential antimicrobial activity. Some of these compounds have demonstrated superior antimicrobial efficacy compared to the standard drug Streptomycin in agar well diffusion assays. []

While structurally distinct from N-(1H-indol-5-ylmethyl)cyclopropanamine, these compounds highlight the broader use of heterocyclic scaffolds in medicinal chemistry. Specifically, the incorporation of benzimidazole and thienopyrimidine rings in these compounds, as opposed to the indole ring system in the target compound, showcases the exploration of diverse heterocyclic systems for achieving specific biological activities. []

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description:

This compound has been identified as a promising antimicrobial agent among a series of tested compounds. In addition to its potent antimicrobial activity, it exhibits favorable binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase, further strengthening its potential as a novel antibiotic candidate. []

While structurally different from N-(1H-indol-5-ylmethyl)cyclopropanamine, the presence of heterocyclic structures in both underscores their significance in medicinal chemistry. The target compound incorporates an indole ring system, whereas this specific compound features benzimidazole and thienopyrimidine rings, highlighting the diversity of heterocyclic scaffolds employed in drug discovery. []

Amide Derivatives of 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

This class of compounds represents a series of amide derivatives designed and investigated for their potential as renin inhibitors. These derivatives hold promise as therapeutic agents for managing hypertension due to their ability to modulate the renin-angiotensin system, a key regulator of blood pressure. []

Similar to N-(1H-indol-5-ylmethyl)cyclopropanamine, these compounds contain a 1H-indol-5-yl group, highlighting a shared structural feature that could potentially influence their interactions with biological targets. While the specific biological targets and therapeutic applications might differ, the presence of the indole moiety emphasizes its importance in drug development. []

Substituted Carbamates of 1-(Substituted Pyridinylamino)-1H-indol-5-yl

These compounds are structurally related to N-(1H-indol-5-ylmethyl)cyclopropanamine and were explored as potential treatments for memory dysfunctions characterized by cholinergic deficits, such as Alzheimer's disease. []

These compounds share the 1H-indol-5-yl scaffold with N-(1H-indol-5-ylmethyl)cyclopropanamine. Despite the different substituents, the shared indole structure and their focus on neurological conditions suggest a possible overlap in their mechanism of action or biological targets. []

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

This compound is a novel molecule synthesized from Indole acetic acid and 1,3,4-oxadiazole. This compound lacks a suitable method for its analysis, so a UV visible spectroscopic method for its analysis was developed and validated according to ICH guidelines. []

Relevance:

This compound, like N-(1H-indol-5-ylmethyl)cyclopropanamine, contains a 1H-indol-ylmethyl group, highlighting their shared chemical backbone. Although the target compound has a cyclopropanamine substituent, this compound incorporates a 1,3,4-oxadiazole ring and a sulfanyl acetamide moiety. The shared 1H-indol-ylmethyl group emphasizes their close structural relationship. []

[3-[2-(Dimethylamino)ethyl]-2-[[[3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

This compound is a primary impurity detected in Sumatriptan, a medication frequently prescribed for migraine treatment. It arises from the alkylation of Sumatriptan at the 2-position by 3-[2-(dimethylamino)ethyl]-5-indolemethanol. []

While structurally more intricate, this impurity shares the core 1H-indol-5-ylmethyl unit with N-(1H-indol-5-ylmethyl)cyclopropanamine. Additionally, both compounds feature dimethylaminoethyl substituents, although the impurity possesses two such groups linked to its indole rings. This structural similarity suggests a potential connection in their synthesis and a possible overlap in their biological activities, particularly concerning migraine treatment. []

N-[3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

Compound Description:

This compound is a potent and selective agonist of the 5-HT1F receptor, demonstrating high binding affinity and selectivity compared to over 40 other serotonergic and non-serotonergic receptors. Its pharmacological profile suggests potential therapeutic utility in migraine therapy. []

Relevance:

This compound shares the 1H-indol-5-yl scaffold with N-(1H-indol-5-ylmethyl)cyclopropanamine. Both compounds also feature a dimethylaminoethyl substituent, although located on different positions of the indole ring. This structural similarity, particularly the shared indole core and the presence of a substituted aminoethyl group, suggests a potential for overlapping pharmacological activities, especially concerning their interaction with serotonin receptors. []

Benzoselenophene and Heteroaromatic Analogues of (S)-1-(Chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI)

Compound Description:

These compounds were synthesized and evaluated for their cytotoxic activity against human cancer cell lines (gastric NCI-N87 and ovarian SK-OV3). The study highlighted the impact of structural modifications, such as the incorporation of methoxy substituents and different N-acyl groups, on their potency. []

Relevance:

These analogs, although featuring a benzo[e]indole core, are structurally related to N-(1H-indol-5-ylmethyl)cyclopropanamine through their shared indole moiety. This structural similarity points to a potential connection in their chemical properties and possible biological activities. []

(1-Aza-bicyclo[3.3.1]non-4-yl)-[5-(1H-indol-5-yl)-heteroaryl]amines

These compounds have been identified as cholinergic ligands of the nicotinic acetylcholine receptor (nAChR). They are explored for their potential in treating and/or delaying the progression of psychotic and neurodegenerative disorders. [, ]

These compounds share the 1H-indol-5-yl group as a central structural motif with N-(1H-indol-5-ylmethyl)cyclopropanamine. Despite the differences in their overall structures and specific targets, this shared moiety suggests a potential connection in their chemical properties and highlights the versatility of the indole scaffold in targeting diverse therapeutic areas, including the central nervous system. [, ]

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide (Compound 1)

Compound 1 is a pharmaceutical compound designed for the treatment of cystic fibrosis and other CFTR protein-mediated diseases. It is formulated into oral dosage forms, such as tablets, to facilitate administration to patients. []

This compound and N-(1H-indol-5-ylmethyl)cyclopropanamine share the 1H-indol-5-yl group, highlighting a common structural element that could potentially influence their interactions with biological targets. While Compound 1 is specifically indicated for cystic fibrosis and targets the CFTR protein, the shared indole moiety underscores the importance of this chemical group in pharmaceutical research. []

3-(2-Acetamidoethyl)-1H-indol-5-yl 4-nitrophenyl carbonate

This compound is a derivative of 1H-indole and has been structurally characterized by X-ray crystallography. Its crystal structure reveals key features such as the planarity of the indole ring system, the dihedral angle between the indole and the nitro-substituted benzene ring, and the network of hydrogen bond interactions that stabilize the crystal lattice. []

The presence of the 1H-indol-5-yl group in this compound connects it structurally to N-(1H-indol-5-ylmethyl)cyclopropanamine. While the target compound incorporates a cyclopropanamine substituent, this compound features a carbonate linkage to a nitrophenyl group. The shared 1H-indol-5-yl group highlights a common structural feature, suggesting potential similarities in their chemical properties. []

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide and its Covalent Dimers

This compound is a selective agonist of the 5-HT1F receptor. Covalent dimerization of this compound was explored as a design strategy to modulate its affinity and selectivity for 5-HT1 receptor subtypes, resulting in dimers with varying linker lengths, attachment positions, and functionalities. []

This compound and its dimers, along with N-(1H-indol-5-ylmethyl)cyclopropanamine, share the 1H-indol-5-yl structural motif. Although the target compound's specific receptor targets are not defined, the common indole core and the exploration of 5-HT receptor interactions suggest potential overlaps in their pharmacological profiles. []

1-(1H-indol-5-ylimino)methyl)naphthalen-2-ol and its Metal(II) Complexes

Compound Description:

This bidentate Schiff base ligand and its Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) complexes were synthesized and characterized. These complexes displayed varying geometries and magnetic properties depending on the metal ion. Their antibacterial activities were evaluated against a panel of bacterial strains, showing generally low activity. []

Relevance:

These compounds and N-(1H-indol-5-ylmethyl)cyclopropanamine share the 1H-indol-5-yl group, indicating a common structural element. While the target compound has a cyclopropanamine substituent, these compounds incorporate an imine linker connected to a naphthalene ring system. The shared indole core suggests possible similarities in their chemical behavior. []

2-[{1H-indol-5-ylimino}methyl]-6-methoxyphenol and its Metal(II) Complexes

This Schiff base ligand and its Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) complexes were synthesized and characterized. The complexes demonstrated diverse geometries, magnetic properties, and in vitro antibacterial activities against a panel of bacterial strains, highlighting their potential as broad-spectrum antibacterial agents. []

These compounds, along with N-(1H-indol-5-ylmethyl)cyclopropanamine, contain the 1H-indol-5-yl group, suggesting a potential connection in their chemical properties. Although the target compound has a cyclopropanamine substituent, these compounds incorporate an imine linkage connected to a phenol ring. Despite these differences, the shared indole core highlights their structural similarity. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description:

This compound serves as a ligand for complement factor B (FB) and has been studied in the context of inhibiting the alternative pathway (AP) of the complement system. The AP is implicated in various diseases like age-related macular degeneration, PNH, aHUS, and glomerular diseases. []

Relevance:

Both this compound and N-(1H-indol-5-ylmethyl)cyclopropanamine feature the 1H-indol-yl group as a central structural element, although they differ in substitution patterns. This compound exhibits a bromo and chloro substituent at the 5 and 7-position, respectively, while the target compound lacks any substituent on the indole ring. Additionally, this compound incorporates a dihydro-1H-imidazol-2-yl moiety. This shared indole core highlights a possible commonality in their chemical origins, while the differences in substituents and additional structures may contribute to their unique biological activities. []

N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A) and 5-Chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole (Compound L)

These compounds are antagonists of the histamine 4 receptor (H4R). They demonstrate inhibitory effects on H4R-mediated signaling pathways, including calcium mobilization, cytokine (IL-13) production, and the activation of ERK1/2, Akt, and NF-κB. These findings suggest potential therapeutic applications in allergic diseases. []

Relevance:

These compounds, while differing in their specific structures, highlight the importance of heterocyclic scaffolds in medicinal chemistry, much like N-(1H-indol-5-ylmethyl)cyclopropanamine. The target compound incorporates an indole ring system, whereas Compound A features a substituted indole, and Compound L utilizes a benzimidazole ring. This structural diversity emphasizes the adaptability of heterocyclic compounds for targeting various biological pathways. []

Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums and 6,7-Dihydro-4H-pyrido[2',1':2,3]pyrimido[1,6-a]indole

Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums are synthesized via a Cp*CoIII-catalyzed C2-selective C–H alkenylation/annulation cascade reaction using 1-(pyridin-2-yl)-1H-indoles and internal alkynes. These compounds can be further reduced to yield 6,7-dihydro-4H-pyrido[2',1':2,3]pyrimido[1,6-a]indoles, representing a novel class of N-fused indole core heterocycles. []

These compounds share the indole moiety with N-(1H-indol-5-ylmethyl)cyclopropanamine. Despite the structural variations, the presence of the indole core structure suggests a potential connection in their chemical synthesis. []

N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives

Compound Description:

These are newly synthesized 1,3,4-thiadiazole derivatives designed for their potential biological activities. They exhibit good antioxidant properties, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. []

Relevance:

These derivatives, like N-(1H-indol-5-ylmethyl)cyclopropanamine, contain the 1H-indol-yl group, emphasizing the importance of this scaffold in medicinal chemistry. While the target compound incorporates a cyclopropanamine substituent, these compounds feature a 1,3,4-thiadiazole ring linked to an imine group. The shared 1H-indol-yl group suggests a potential similarity in their chemical properties and biological activities. []

N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides

These compounds represent a class of potent and selective covalent inhibitors of the KRASG12C protein. This protein, a mutated form of the KRAS oncogene, is frequently implicated in various cancers, including lung adenocarcinoma and colorectal cancer. The design of these inhibitors targeted a hidden surface groove on KRASG12C, leading to rapid and selective inhibition of the oncogene's activity. []

These compounds share the 1H-indol-yl group as a central structural motif with N-(1H-indol-5-ylmethyl)cyclopropanamine. Despite the differences in their overall structures, this shared indole core structure suggests a potential connection in their chemical properties. []

1-(1H-Indol-3-yl)isoquinolines

These compounds represent a class of novel antitumor agents that combine isoquinoline and indole moieties within their structure. They are synthesized via a silver nitrate-mediated domino reaction involving 2-alkynylbenzaldehyde azines and indoles. These compounds demonstrate significant in vitro antitumor activity, surpassing the potency of the reference compound 5-fluorouracil, suggesting their potential as lead compounds for developing novel anticancer therapies. []

These compounds, similar to N-(1H-indol-5-ylmethyl)cyclopropanamine, incorporate the 1H-indol-yl group as a key structural element, although they differ in their attachment points and functionalities. These compounds feature an indole ring linked to an isoquinoline moiety. The shared 1H-indol-yl group suggests a possible connection in their chemical behavior and biological activities. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for aldosterone production. Unlike earlier inhibitors, it exhibits cortisol-sparing effects, making it a promising candidate for treating hypertension without disrupting cortisol levels. []

Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines

This series of compounds was inspired by marine natural products and designed to modulate serotonin receptors. They were evaluated for antidepressant and sedative activities. Notably, the 5-bromo-substituted analog exhibited promising activity, emphasizing the significance of halogenation in drug design. []

These compounds share the 1H-indol-yl scaffold with N-(1H-indol-5-ylmethyl)cyclopropanamine. Specifically, they highlight the impact of halogen substituents on the indole ring, with the 5-bromo derivative showing promising activity. This emphasizes the potential for modifying the target compound with halogens to explore potential changes in its biological activity. []

3-Amino-1-(5-nitro-1H-indol-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile

This compound represents a novel pyrazolo[1,2-b]phthalazine derivative synthesized through a one-pot, green, and environmentally friendly reaction. The synthesis involves phthalic acid, hydrazine hydrate, indole-3-carboxaldehydes, and malononitrile/ethyl cyanoacetate in the presence of Et3N as a catalyst and glycerol as a solvent. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic drug. A sensitive analytical method using Ultra Performance Liquid Chromatography with QDa detection (UPLC-QDa) was developed for its trace-level quantification. []

Relevance:

This compound, like N-(1H-indol-5-ylmethyl)cyclopropanamine, features a 1H-indol-yl group within its structure, although it is substituted at the 1 and 3-positions of the indole ring with methyl and pyrimidinyl groups, respectively. The presence of the indole moiety, despite the structural variations, suggests a potential connection in their chemical synthesis. []

Properties

CAS Number

1079-85-2

Product Name

N-(1H-indol-5-ylmethyl)cyclopropanamine

IUPAC Name

N-(1H-indol-5-ylmethyl)cyclopropanamine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2

InChI Key

TVNKCYWCLOJUFV-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.